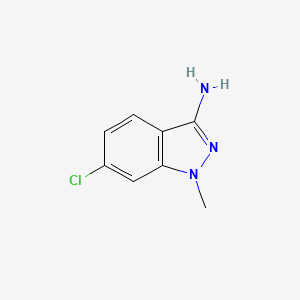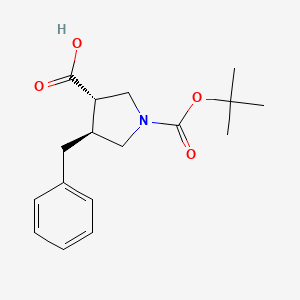![molecular formula C9H8N2O4S B1437741 methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 1105189-80-7](/img/structure/B1437741.png)
methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazolopyrimidine derivative that has been synthesized through a multistep process.
Applications De Recherche Scientifique
Antifungal Applications
This compound has been explored for its potential in creating antifungal substances . The unique structure of thiazolo[3,2-a]pyrimidine derivatives offers a promising scaffold for developing new antifungal agents that could be more effective and safer compared to current treatments .
Antimalarial Properties
Researchers have utilized this compound as a starting point for synthesizing derivatives with antimalarial properties . Given the ongoing fight against malaria, the development of new therapeutic agents based on this compound could significantly impact public health .
Antihypertensive Effects
The thiazolo[3,2-a]pyrimidine core of the compound has been associated with antihypertensive effects . This suggests potential applications in the treatment of hypertension, contributing to the diversification of the pharmacological options available .
Anti-inflammatory Uses
There is evidence to suggest that derivatives of this compound could serve as anti-inflammatory agents . This application is particularly relevant given the wide range of diseases and conditions where inflammation is a key pathological factor .
Antimicrobial Activity
The compound has been studied for its antimicrobial activity , including effectiveness against Mycobacterium tuberculosis. This positions it as a candidate for developing treatments for tuberculosis and other microbial infections .
Diuretic Potential
Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been identified for their diuretic potential . This could lead to new classes of diuretics that might offer advantages over existing medications .
Anxiolytic Applications
Research has indicated the possibility of using this compound in the synthesis of anxiolytics . This opens up avenues for the development of new treatments for anxiety disorders .
Antitumor and Antiviral Research
Finally, the compound has shown promise in antitumor and antiviral research. Its derivatives have been considered for their potential as antitumor drugs and marked antiviral properties , which is crucial given the global impact of viral infections and cancer .
Propriétés
IUPAC Name |
methyl 7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-4-3-16-9-10-6(12)5(8(14)15-2)7(13)11(4)9/h3,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYNIXIUJPPTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
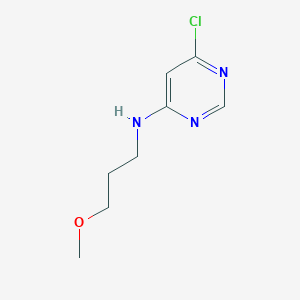
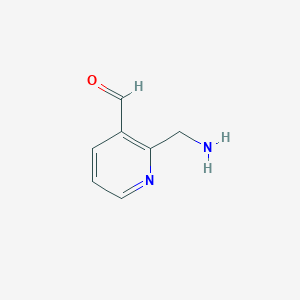


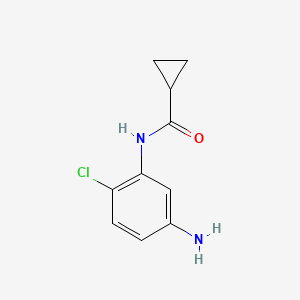
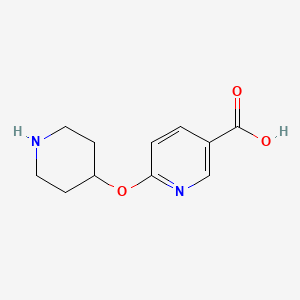
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)
